molecular formula C15H13ClF3NO4S B13771346 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B13771346
M. Wt: 395.8 g/mol
InChI Key: AZPSFBYYHGVNBY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the desired fragments under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13ClF3NO4S

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H13ClF3NO4S/c1-23-13-6-4-10(8-14(13)24-2)25(21,22)20-12-7-9(15(17,18)19)3-5-11(12)16/h3-8,20H,1-2H3

InChI Key

AZPSFBYYHGVNBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC

Origin of Product

United States

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